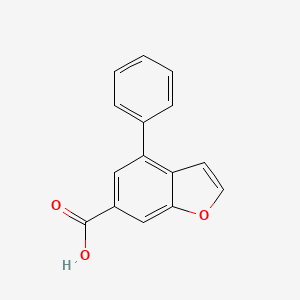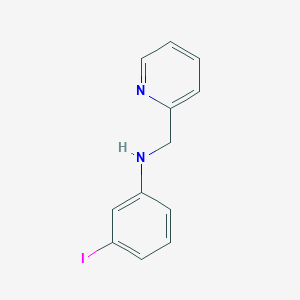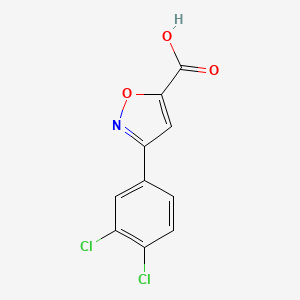
4-Phenyl-1-benzofuran-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzofurancarboxylic acid, 4-phenyl- is an organic compound characterized by a benzofuran ring fused with a carboxylic acid group at the 6th position and a phenyl group at the 4th position. This compound belongs to the class of aromatic carboxylic acids and is known for its notable properties such as antimicrobial and antioxidant activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the free radical cyclization cascade, which is an excellent approach for synthesizing polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which results in fewer side reactions and higher yields .
Industrial Production Methods: Industrial production of this compound often employs high-performance liquid chromatography (HPLC) for detection and purification. The compound is synthesized in large quantities using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Benzofurancarboxylic acid, 4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, alcohols, aldehydes, and quinones .
Applications De Recherche Scientifique
6-Benzofurancarboxylic acid, 4-phenyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Benzofurancarboxylic acid, 4-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s antimicrobial activity is attributed to its ability to inhibit bacterial and fungal growth by interfering with their metabolic pathways . Its antioxidant properties are due to its capacity to scavenge free radicals and protect against oxidative stress .
Comparaison Avec Des Composés Similaires
Benzofuran-6-carboxylic acid: Shares a similar structure but lacks the phenyl group at the 4th position.
Benzothiophene derivatives: Similar in structure but contain a sulfur atom instead of oxygen in the furan ring.
Uniqueness: 6-Benzofurancarboxylic acid, 4-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the carboxylic acid and phenyl groups enhances its versatility in organic synthesis and its potential as a pharmaceutical intermediate .
Propriétés
Numéro CAS |
65095-27-4 |
|---|---|
Formule moléculaire |
C15H10O3 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
4-phenyl-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C15H10O3/c16-15(17)11-8-13(10-4-2-1-3-5-10)12-6-7-18-14(12)9-11/h1-9H,(H,16,17) |
Clé InChI |
IHPILOXOKAJHGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=COC3=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}propan-1-amine](/img/structure/B12126725.png)


![ethyl 4-[2-amino-3-(cyclopropylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate](/img/structure/B12126747.png)

![2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid](/img/structure/B12126756.png)






![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12126794.png)
![Methyl 2-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12126802.png)
